molecular formula C11H13NO5 B8403665 3-Methoxy-4-propoxy-5-nitrobenzaldehyde

3-Methoxy-4-propoxy-5-nitrobenzaldehyde

Cat. No.: B8403665
M. Wt: 239.22 g/mol
InChI Key: DBGJIBGEBFJNEL-UHFFFAOYSA-N
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Description

3-Methoxy-4-propoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: a methoxy group (-OCH₃) at position 3, a propoxy group (-OCH₂CH₂CH₃) at position 4, and a nitro group (-NO₂) at position 5 on the aromatic ring. This compound is structurally significant due to its electron-withdrawing (nitro) and electron-donating (alkoxy) substituents, which influence its electronic properties, solubility, and reactivity. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Notably, its aldehyde group (-CHO) serves as a reactive site for condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

3-methoxy-5-nitro-4-propoxybenzaldehyde

InChI

InChI=1S/C11H13NO5/c1-3-4-17-11-9(12(14)15)5-8(7-13)6-10(11)16-2/h5-7H,3-4H2,1-2H3

InChI Key

DBGJIBGEBFJNEL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Methoxy-4-propoxy-5-nitrobenzaldehyde, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications CAS Number
This compound 3-OCH₃, 4-OCH₂CH₂CH₃, 5-NO₂ C₁₁H₁₃NO₅ High polarity; intermediate for Schiff base synthesis Not explicitly listed in evidence
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 4-OH, 3-OCH₃, 5-NO₂ C₈H₇NO₅ Lower solubility in organic solvents; used in dye chemistry 6635-20-7
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde 3-OCH₂CH₃, 4-OH, 5-NO₂ C₉H₉NO₅ Moderate acidity (due to -OH); precursor to antimicrobial agents 354512-22-4
6-Nitroveratraldehyde 3,4-di-OCH₃, 6-NO₂ C₉H₉NO₅ Enhanced thermal stability; employed in polymer crosslinking 20357-25-9
4-Methoxy-3-nitrobenzoic acid 4-OCH₃, 3-NO₂, -COOH C₈H₇NO₅ High crystallinity; used in peptide coupling reactions 89-41-8

Key Differences and Trends

Solubility and Polarity :

  • The propoxy group in this compound enhances its lipophilicity compared to hydroxy-substituted analogs like 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , which exhibits hydrogen bonding and lower organic solubility .
  • Ethoxy and methoxy substituents (e.g., 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde ) balance polarity and solubility, whereas nitro groups dominate reactivity .

Reactivity :

  • The aldehyde group in this compound is more electrophilic than the carboxylic acid group in 4-Methoxy-3-nitrobenzoic acid , making it preferable for condensation reactions .
  • 6-Nitroveratraldehyde lacks a propoxy chain, reducing steric hindrance and enabling faster nucleophilic attacks .

Synthetic Utility :

  • Compounds with hydroxy groups (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde ) are often acetylated or alkylated to improve stability, whereas propoxy-substituted derivatives avoid this step .
  • Nitroveratraldehyde derivatives are favored in materials science due to their rigid structures, unlike the more flexible propoxy analog .

Thermal and Chemical Stability :

  • 6-Nitroveratraldehyde and 4-Methoxy-3-nitrobenzoic acid exhibit higher thermal stability (decomposition >200°C) compared to propoxy-substituted benzaldehydes, which may degrade at lower temperatures due to alkoxy chain oxidation .

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